3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC15690119
Molecular Formula: C26H22O4
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22O4 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 3-benzyl-4,8-dimethyl-7-phenacyloxychromen-2-one |
| Standard InChI | InChI=1S/C26H22O4/c1-17-21-13-14-24(29-16-23(27)20-11-7-4-8-12-20)18(2)25(21)30-26(28)22(17)15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3 |
| Standard InChI Key | DJVSAUGXMAAMLE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one class, which is structurally related to coumarins and flavonoids. This compound features a chromone backbone with specific substitutions that enhance its chemical reactivity and biological properties. The molecular formula of this compound is not explicitly provided in the available literature, but it is closely related to other chromen-2-one derivatives.
Synthesis Methods
The synthesis of 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. Common methods include the alkylation of chromenone derivatives and the use of specific reagents to introduce the oxo-phenylethoxy group. The synthesis often requires careful control of reaction conditions to achieve the desired product.
Biological Activities
Research on 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one suggests that it exhibits significant biological activities, primarily due to its flavonoid-like structure. Notable activities include:
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Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
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Receptor Binding: Ability to bind to receptors, modulating signal transduction pathways.
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Antioxidant Properties: Possible antioxidant effects due to its chromen-2-one core.
Applications in Research and Medicine
This compound has several applications in scientific research and medicinal chemistry:
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Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
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Pharmacology: Studies focus on its effects on enzyme inhibition, receptor binding, and cellular pathways, making it a candidate for drug development.
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Material Science: Its unique structure allows it to be used in the development of advanced materials.
Comparison with Similar Compounds
Similar compounds include 3-benzyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one and 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one. These compounds share similar chromen-2-one backbones but differ in their substituents, which affect their biological activities and chemical properties.
| Compound | Substituents | Biological Activity |
|---|---|---|
| 3-Benzyl-4,8-Dimethyl-7-(2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One | Benzyl, Methyl, 2-Oxo-2-Phenylethoxy | Enzyme Inhibition, Receptor Binding |
| 3-Benzyl-4,8-Dimethyl-7-(2-Oxopropoxy)-2H-Chromen-2-One | Benzyl, Methyl, 2-Oxopropoxy | Antioxidant, Anti-inflammatory |
| 3-Benzyl-4,7-Dimethyl-5-(1-Methyl-2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One | Benzyl, Methyl, 1-Methyl-2-Oxo-2-Phenylethoxy | Antimicrobial, Anticancer |
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